Bromoacetamido-PEG3-NH-Boc

Descripción

Propiedades

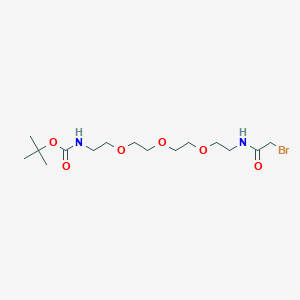

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29BrN2O6/c1-15(2,3)24-14(20)18-5-7-22-9-11-23-10-8-21-6-4-17-13(19)12-16/h4-12H2,1-3H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDJJTQGFJMIKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BrN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901129321 |

Source

|

| Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421933-39-2 |

Source

|

| Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421933-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Bromoacetamido-PEG3-NH-Boc in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG3-NH-Boc is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and nanotechnology research. Its unique trifunctional structure—comprising a thiol-reactive bromoacetamide group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protected amine—offers researchers precise control over the assembly of complex biomolecular architectures. This guide provides an in-depth overview of its applications, experimental protocols, and the fundamental chemical principles governing its use.

The core utility of this linker lies in its capacity for sequential or orthogonal conjugation. The bromoacetamido moiety selectively reacts with sulfhydryl groups (thiols) on proteins, peptides, or other molecules to form a stable thioether bond. The short, discrete PEG3 spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, which can be crucial for maintaining their biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a two-step conjugation strategy. Following the initial thiol reaction, the Boc group can be removed under mild acidic conditions to expose a primary amine, which is then available for reaction with a second molecule, typically one containing a carboxylic acid or an activated ester.

This strategic design makes this compound a valuable tool in the construction of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the functionalization of surfaces and nanoparticles.

Core Applications in Research

The versatility of this compound has led to its application in several key areas of biomedical research:

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound serves as a flexible linker to connect the target-binding ligand (warhead) and the E3 ligase ligand.[1][2] The PEG component of the linker can improve the solubility and cell permeability of the resulting PROTAC molecule.

-

Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach cytotoxic drugs to monoclonal antibodies. The bromoacetamide group can react with cysteine residues on the antibody, which may be naturally present or engineered for this purpose. After deprotection, the amine can be used to conjugate the drug molecule. The PEG spacer helps to improve the pharmacokinetic properties of the ADC.

-

Bioconjugation and Surface Modification: The linker is used to immobilize proteins or peptides onto surfaces, such as those of biosensors or microarrays. It can also be used to functionalize nanoparticles for targeted drug delivery, where the thiol-reactive group attaches to the nanoparticle surface, and the deprotected amine is used to conjugate a targeting ligand.

-

Peptide and Protein Modification: Researchers utilize this linker to create more complex peptide or protein structures, for example, by introducing specific labels or other functional molecules at a defined location.

Chemical Properties and Reaction Mechanisms

The functionality of this compound is dictated by its three key components. Understanding the chemistry of each is essential for its successful application.

Bromoacetamide-Thiol Reaction

The bromoacetamido group reacts with the sulfhydryl group of a cysteine residue via a nucleophilic substitution reaction to form a stable thioether bond. This reaction is highly selective for thiols under appropriate pH conditions.

-

pH Dependence: The reaction rate is pH-dependent, as it is the deprotonated thiolate anion (RS⁻) that acts as the nucleophile. The reaction is generally more efficient at a pH slightly above the pKa of the thiol group (for cysteine, the pKa is approximately 8.3). Therefore, a pH range of 7.5 to 9.0 is often employed. However, at higher pH values, the risk of reaction with other nucleophilic groups, such as amines, increases.

-

Stability: The resulting thioether bond is highly stable under typical physiological conditions, which is a critical feature for in vivo applications.

Boc-Protected Amine and Deprotection

The terminal amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the bromoacetamide-thiol reaction but can be readily removed under mild acidic conditions.

-

Deprotection Reaction: The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (B109758) (DCM). The concentration of TFA and the reaction time can be adjusted to ensure complete deprotection without affecting other parts of the molecule.

-

Orthogonal Chemistry: The use of the Boc protecting group allows for an orthogonal conjugation strategy. One part of the final conjugate can be attached via the thiol reaction, and then after deprotection, a second molecule can be attached via the newly exposed amine.

Data Presentation

While specific quantitative data for this compound is often application-dependent and found within the supplementary information of research articles, the following tables summarize typical reaction conditions and expected outcomes based on the known reactivity of its functional groups.

Table 1: Typical Reaction Conditions for Bromoacetamide-Thiol Conjugation

| Parameter | Recommended Condition | Notes |

| pH | 7.5 - 9.0 | Higher pH increases the reaction rate but may decrease selectivity. |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow the reaction and improve selectivity. |

| Molar Ratio | 1.1 - 5 equivalents of linker to thiol | A slight excess of the linker is typically used to ensure complete reaction of the thiol. |

| Solvent | Aqueous buffers (e.g., PBS, borate) with a co-solvent (e.g., DMF, DMSO) if needed for linker solubility. | The final concentration of organic solvent should be kept low to avoid denaturation of proteins. |

| Reaction Time | 2 - 24 hours | Monitored by LC-MS or other appropriate analytical techniques. |

Table 2: Typical Conditions for Boc Deprotection

| Parameter | Recommended Condition | Notes |

| Reagent | Trifluoroacetic acid (TFA) | A strong acid that efficiently cleaves the Boc group. |

| Solvent | Dichloromethane (DCM) | Anhydrous conditions are preferred. |

| Concentration | 20% - 50% TFA in DCM (v/v) | The concentration can be adjusted based on the stability of the conjugate. |

| Temperature | 0°C to Room Temperature | The reaction is often started at 0°C to control the initial exotherm. |

| Reaction Time | 30 minutes - 2 hours | Monitored by TLC or LC-MS until the starting material is consumed. |

Experimental Protocols

The following are representative protocols for the use of this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Conjugation to a Thiol-Containing Protein

This protocol describes the first step of conjugating the linker to a protein with an available cysteine residue.

-

Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.5. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and remove the excess reducing agent by dialysis or a desalting column.

-

Linker Preparation: Prepare a stock solution of this compound in an organic solvent such as DMF or DMSO.

-

Conjugation Reaction: Add a 5-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% (v/v).

-

Incubation: Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Confirm the successful conjugation and determine the linker-to-protein ratio using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc group to expose the primary amine.

-

Preparation: Lyophilize the purified protein-linker conjugate to remove all water.

-

Deprotection Solution: Prepare a solution of 20% TFA in anhydrous DCM.

-

Reaction: Dissolve the lyophilized conjugate in the TFA/DCM solution and incubate for 1 hour at room temperature.

-

Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

-

Purification: The deprotected conjugate can be purified by HPLC or used directly in the next step after thorough drying.

Protocol 3: Conjugation of a Second Molecule to the Deprotected Amine

This protocol describes the attachment of a second molecule containing a carboxylic acid to the newly exposed amine.

-

Activation of Carboxylic Acid: In a separate reaction, activate the carboxylic acid group of the second molecule using a standard coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an anhydrous organic solvent.

-

Conjugation Reaction: Add the activated second molecule to the deprotected protein-linker conjugate. The reaction is typically carried out in a buffer at a slightly alkaline pH (e.g., pH 8.0).

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.

-

Purification: Purify the final tripartite conjugate using an appropriate chromatography method, such as SEC or affinity chromatography.

-

Characterization: Characterize the final product by methods such as SDS-PAGE, mass spectrometry, and functional assays.

Mandatory Visualization

Caption: Experimental workflow for a three-part bioconjugation.

Caption: Logical relationship of the linker in PROTAC synthesis.

References

An In-depth Technical Guide to the Mechanism of Action for Bromoacetamide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromoacetamide and its derivatives are powerful reagents in the field of bioconjugation, enabling the stable and selective covalent modification of proteins and other biomolecules. This guide provides a comprehensive overview of the mechanism of action, reactivity, and practical application of bromoacetamide in bioconjugation. A key focus is the thiol-selective alkylation of cysteine residues, which forms the basis for many applications, including the construction of antibody-drug conjugates (ADCs). This document details the underlying chemistry, provides quantitative data on reaction kinetics and stability, outlines detailed experimental protocols, and presents visual representations of the key processes to aid in the design and execution of successful bioconjugation strategies.

Core Mechanism of Action: Thiol Alkylation

The primary mechanism of action for bromoacetamide in bioconjugation is the alkylation of nucleophilic amino acid residues, with a strong preference for the thiol group of cysteine.[1] This reaction is a bimolecular nucleophilic substitution (SN2) reaction.

The key steps are:

-

Deprotonation of the Thiol: The sulfhydryl group (-SH) of a cysteine residue, with a pKa typically around 8.5, exists in equilibrium with its more nucleophilic thiolate form (-S⁻).[1] The concentration of the reactive thiolate anion increases with pH.

-

Nucleophilic Attack: The thiolate anion acts as a potent nucleophile and attacks the electrophilic α-carbon of the bromoacetamide.

-

Displacement of the Leaving Group: The bromide ion (Br⁻), an excellent leaving group, is displaced, resulting in the formation of a stable thioether bond between the cysteine residue and the acetamide (B32628) moiety.

This reaction is highly efficient and results in an irreversible covalent bond, a desirable feature for creating stable bioconjugates for therapeutic and diagnostic applications.[]

References

The Pivotal Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics has revolutionized the landscape of medicine, with Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) emerging as two of the most promising modalities. At the heart of these sophisticated technologies lies a critical component: the linker. Among the various linker strategies, the incorporation of polyethylene (B3416737) glycol (PEG) chains has become a cornerstone of both PROTAC and ADC design. This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in the development of these next-generation therapeutics, offering quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Core Principles of PEG Linkers in PROTAC and ADC Design

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) glycol units.[1] Its incorporation into PROTAC and ADC design is a strategic choice to overcome inherent challenges associated with these large and often hydrophobic molecules.

In PROTACs , which are heterobifunctional molecules that induce the degradation of target proteins, PEG linkers connect a target-binding ligand to an E3 ubiquitin ligase recruiter.[2] The linker is not merely a spacer but an active participant in the formation of a productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[2][3]

In ADCs , which combine the targeting specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug, the PEG linker connects the antibody to the cytotoxic payload.[4] The linker's properties are crucial for the overall stability, solubility, pharmacokinetics, and therapeutic index of the ADC.[1][4]

The primary advantages of utilizing PEG linkers in both platforms include:

-

Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of PEG can significantly improve the aqueous solubility of hydrophobic PROTACs and ADCs, preventing aggregation and improving their formulation and in vivo delivery.[5][6]

-

Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer circulation half-life.[7][8] This extended exposure can enhance therapeutic efficacy.

-

Modulation of Permeability: While highly hydrophilic linkers can sometimes hinder passive cell permeability, the flexibility of PEG chains can allow the molecule to adopt conformations that shield polar surfaces, facilitating membrane traversal.[9]

-

Fine-tuning of Ternary Complex Formation (PROTACs): The length and flexibility of the PEG linker are critical for achieving the optimal orientation and proximity between the target protein and the E3 ligase for efficient ubiquitin transfer.[10]

-

Control of Drug-to-Antibody Ratio (DAR) and Stability (ADCs): PEG linkers can influence the stability of the ADC in circulation, preventing premature release of the cytotoxic payload.[11] The use of branched or multi-arm PEG linkers can also enable higher drug loading without compromising solubility or stability.[1]

Quantitative Impact of PEG Linkers

The length and composition of the PEG linker have a profound impact on the physicochemical properties and biological activity of PROTACs and ADCs. The following tables summarize key quantitative data from various studies.

Impact of PEG Linker Length on PROTAC Physicochemical Properties and Efficacy

The optimization of the PEG linker length is a critical step in PROTAC design, directly influencing its degradation efficiency, which is often measured by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[2][12]

| PROTAC Example | Target Protein | E3 Ligase Ligand | PEG Linker Length (n units) | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 Degrader | BRD4 | Pomalidomide | 2 | 831.9 | 3.5 | 174.5 | >5000 | ~60 | [9] |

| BRD4 Degrader | BRD4 | Pomalidomide | 4 | 919.0 | 2.8 | 193.0 | <500 | >90 | [9][10] |

| BTK Degrader | BTK | Thalidomide | 3 | - | - | - | 15 | >95 | [13] |

| BTK Degrader | BTK | Thalidomide | 5 | - | - | - | 5 | >95 | [13] |

| TBK1 Degrader | TBK1 | VHL | <12 atoms | - | - | - | No degradation | - | [10] |

| TBK1 Degrader | TBK1 | VHL | 21 atoms | - | - | - | 3 | 96 | [10] |

Data is illustrative and compiled from various sources in the literature. Absolute values are cell-line and assay dependent.

Impact of PEG Linker Length on ADC Pharmacokinetics and Stability

In ADCs, the length of the PEG linker can influence the drug-to-antibody ratio (DAR), stability in plasma, and overall pharmacokinetic profile. Longer PEG chains can shield the hydrophobic drug-linker, reducing clearance and improving exposure.[6][8]

| ADC Example | Payload | PEG Linker Length (n units) | Average DAR | Plasma Clearance (mL/day/kg) | In vivo Efficacy | Reference |

| Anti-CD30 ADC | MMAE | 0 | 8 | High | Suboptimal | [6] |

| Anti-CD30 ADC | MMAE | 4 | 8 | Moderate | Improved | [6] |

| Anti-CD30 ADC | MMAE | 8 | 8 | Low | Optimal | [6] |

| Anti-CD30 ADC | MMAE | 12 | 8 | Low | Optimal | [6] |

| Anti-CD30 ADC | MMAE | 24 | 8 | Low | Optimal | [6] |

Data is illustrative and compiled from various sources in the literature. Absolute values are model and payload dependent.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and the experimental steps involved in PROTAC and ADC development is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate these key aspects.

Signaling Pathways

Caption: PROTAC-mediated protein degradation pathway.

Caption: Mechanism of action for an Antibody-Drug Conjugate.

Experimental Workflows

Caption: A typical workflow for the design and evaluation of PROTACs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ADC Plasma Stability Assay [iqbiosciences.com]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromoacetamido-PEG3-NH-Boc: A Versatile Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetamido-PEG3-NH-Boc, a heterobifunctional linker integral to the advancement of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates its role in the PROTAC workflow.

Core Compound Specifications

CAS Number: 1421933-39-2[1][2][3][4]

Molecular Formula: C15H29BrN2O6[1][2][3][4]

Physicochemical and Handling Data

The following table summarizes the key quantitative and handling information for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 413.30 g/mol | [1][2] |

| Appearance | Liquid | [4] |

| Color | Light yellow to yellow | |

| Purity | ≥95% - ≥98.0% | [1][3] |

| Solubility | DMF: 10 mg/ml; Ethanol: 10 mg/ml | [4] |

| Storage (Pure Form) | -20°C for 3 years; 4°C for 2 years | [1][2] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2] |

| Shipping | Room temperature in the continental US; may vary elsewhere | [1][4] |

Application in PROTAC Synthesis: An Experimental Workflow

This compound serves as a polyethylene (B3416737) glycol (PEG)-based linker in the modular synthesis of PROTACs. Its two reactive ends allow for the conjugation of a target protein ligand and an E3 ubiquitin ligase ligand. The bromoacetamido group readily reacts with nucleophiles such as thiols (e.g., cysteine residues) or amines (e.g., lysine (B10760008) residues), while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent amide bond formation.

Below is a diagram illustrating the general workflow for utilizing this compound in the synthesis of a PROTAC.

Detailed Experimental Protocols

The following are representative protocols for the key steps in utilizing this compound for bioconjugation. Researchers should adapt these methods to their specific molecules and experimental conditions.

Protocol 1: Boc Deprotection of this compound

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

For complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

-

The resulting deprotected linker (as a TFA salt) can be used directly in the next step or neutralized by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.

Protocol 2: Amide Bond Formation with a Carboxylic Acid-Containing Molecule

This protocol describes the conjugation of the deprotected primary amine to a molecule containing a carboxylic acid.

Materials:

-

Deprotected Bromoacetamido-PEG3-amine (from Protocol 1)

-

Carboxylic acid-functionalized molecule (e.g., a target protein ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

In a reaction vessel, dissolve the carboxylic acid-functionalized molecule (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate vessel, dissolve the deprotected Bromoacetamido-PEG3-amine (1.1 equivalents) in anhydrous DMF.

-

Add the solution of the deprotected linker to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired conjugate.

PROTAC-Mediated Protein Degradation Pathway

The final synthesized PROTAC, containing the this compound linker, facilitates the degradation of a target protein through the ubiquitin-proteasome system.

This guide serves as a foundational resource for the application of this compound in contemporary drug discovery and chemical biology. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to Bromoacetamido-PEG3-NH-Boc for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution.[1] These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule is composed of three key elements: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5]

The linker is a critical determinant of a PROTAC's efficacy, influencing not only the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) but also the molecule's overall physicochemical properties, such as solubility and cell permeability.[5] Among the various linker classes, those based on polyethylene (B3416737) glycol (PEG) are frequently employed to enhance hydrophilicity and provide conformational flexibility.[6]

This technical guide focuses on Bromoacetamido-PEG3-NH-Boc , a versatile, PEG-based bifunctional linker designed for PROTAC synthesis. We will provide an in-depth overview of its chemical properties, detailed experimental protocols for its application in PROTAC assembly, and methodologies for evaluating the resulting protein degraders.

Core Concepts: The Role of this compound in PROTACs

This compound is a PROTAC linker featuring two distinct reactive ends separated by a 3-unit PEG chain. This structure provides a strategic advantage for the sequential and controlled synthesis of PROTACs.

-

Bromoacetamide Group: This functional group serves as a reactive handle, primarily for conjugation to the POI ligand. It is an electrophile that reacts efficiently with nucleophiles, most notably the thiol group of cysteine residues on a protein or a ligand.[7] This allows for the covalent attachment of the linker to a cysteine-binding warhead.

-

Boc-Protected Amine: The other end of the linker features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a stable protecting group that can be selectively removed under acidic conditions to reveal the free amine.[8][9] This amine can then be coupled to a carboxylic acid on an E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon or VH032 for VHL) via standard amide bond formation.[10]

-

PEG3 Spacer: The three-unit polyethylene glycol chain imparts hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecule.[11] It also provides flexibility, which is crucial for allowing the POI and E3 ligase to adopt a productive orientation for efficient ubiquitin transfer within the ternary complex.[5]

Physicochemical Properties

The properties of the this compound linker are summarized below.

| Property | Value | Reference |

| Chemical Name | tert-butyl N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | [12] |

| Molecular Formula | C15H29BrN2O6 | [12] |

| Molecular Weight | 413.30 g/mol | [12] |

| CAS Number | 1421933-39-2 | [12] |

| Appearance | Liquid | [13] |

| Solubility | Soluble in DMF and Ethanol (10 mg/ml) | [13] |

| Storage | Store at -20°C for long-term stability | [3] |

PROTAC Synthesis and Evaluation Workflow

The development of a novel PROTAC using this compound follows a structured workflow, from chemical synthesis to biological evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]

- 12. Bromoacetamido-PEG3-Boc-amine | C15H29BrN2O6 | CID 77078467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

The Crucial Role of Heterobifunctional Linkers in Advancing Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical biology and drug development, the ability to selectively connect two distinct molecular entities is paramount. Heterobifunctional linkers have emerged as indispensable tools, enabling the precise conjugation of biomolecules to create novel therapeutics and research probes. This guide provides a comprehensive overview of the core principles of heterobifunctional linkers, their applications, quantitative data on their properties, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Concepts of Heterobifunctional Linkers

Heterobifunctional linkers are chemical reagents that possess two different reactive groups, allowing for the sequential and controlled covalent bonding of two distinct molecules.[1][2] This intrinsic asymmetry is a key advantage over their homobifunctional counterparts, as it minimizes the formation of undesirable homodimers and allows for more precise control over the final conjugate's stoichiometry and spatial orientation.[2]

The general structure of a heterobifunctional linker consists of three main components:

-

Two distinct reactive ends: These are chosen for their specific reactivity towards different functional groups on the target biomolecules, such as primary amines (e.g., on lysine (B10760008) residues) or sulfhydryl groups (e.g., on cysteine residues).[2] Common reactive pairings include N-hydroxysuccinimide (NHS) esters for amines and maleimides for sulfhydryls.[2]

-

A spacer arm: This connects the two reactive ends and its length, composition, and flexibility are critical determinants of the final conjugate's properties.[2] Spacer arms can be composed of alkyl chains, polyethylene (B3416737) glycol (PEG) units, or more rigid structures like cyclohexane (B81311) rings.[3][4]

-

Cleavable or non-cleavable nature: Linkers can be designed to be stable (non-cleavable) or to be cleaved under specific physiological conditions (e.g., in the acidic environment of a lysosome or by specific enzymes).[5] This feature is crucial for applications like antibody-drug conjugates (ADCs) where the release of a cytotoxic payload at the target site is required.[5]

Applications in Chemical Biology

Heterobifunctional linkers are the cornerstone of two revolutionary therapeutic modalities: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[6][7] A PROTAC consists of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[8][9]

The linker in a PROTAC is not merely a passive tether; its length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and ultimately determine the efficacy of protein degradation.[4][10]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[11] A heterobifunctional linker is used to attach the cytotoxic payload to the antibody.[11] The linker must be stable in systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicity.[5] Upon binding to the target antigen on a cancer cell and subsequent internalization, the linker is designed to be cleaved, releasing the payload and inducing cell death.[11]

Quantitative Data on Linker Properties

The rational design of heterobifunctional linkers relies on understanding the quantitative relationship between their physicochemical properties and the biological activity of the resulting conjugate.

Impact of Linker Length on PROTAC Efficacy

The length of the linker is a critical parameter in PROTAC design, directly influencing the efficiency of target protein degradation, often quantified by the DC50 value (the concentration of PROTAC required to degrade 50% of the target protein).

| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Reference |

| BRD4 | VHL | PEG | 12 | >1000 | [10] |

| BRD4 | VHL | PEG | 16 | 18 | [12] |

| BRD4 | VHL | PEG | 20 | 4.7 | [12] |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | [10] |

| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | [10] |

| PI3K/mTOR | VHL | PEG/Alkyl | Varied | Potency varied | [13] |

Table 1: Influence of linker length on PROTAC degradation efficiency (DC50). This table summarizes data from various studies showing how the number of atoms in the linker affects the potency of protein degradation.

Impact of PEG Linker Length on ADC Stability and Efficacy

In ADCs, the length of the linker, particularly PEG linkers, can significantly impact the conjugate's stability in circulation (pharmacokinetics) and its cytotoxic efficacy.

| ADC Construct | PEG Chain Length | Half-life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) | Reference |

| ZHER2-SMCC-MMAE | None | 1 | 1 | [14][15] |

| ZHER2-PEG4K-MMAE | 4 kDa | 2.5 | 4.5 | [14][15] |

| ZHER2-PEG10K-MMAE | 10 kDa | 11.2 | 22 | [14][15] |

Table 2: Effect of PEG linker length on ADC properties. This table illustrates how increasing the length of the PEG linker in an affibody-drug conjugate can extend its circulatory half-life, albeit with a corresponding decrease in in vitro cytotoxicity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of heterobifunctional linkers.

Protocol for SMCC Conjugation (Amine to Sulfhydryl)

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used non-cleavable linker that reacts with primary amines and sulfhydryl groups.[3]

Materials:

-

Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

SMCC (or the water-soluble Sulfo-SMCC)

-

Anhydrous DMSO or DMF (for SMCC) or water (for Sulfo-SMCC)

-

Sulfhydryl-containing molecule (e.g., payload, peptide)

-

Desalting column

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Prepare the amine-containing protein at a concentration of 1-5 mg/mL in the conjugation buffer.[16]

-

SMCC Activation:

-

Removal of Excess Crosslinker:

-

Remove unreacted SMCC using a desalting column equilibrated with conjugation buffer.[16]

-

-

Conjugation to Sulfhydryl-Containing Molecule:

-

Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein. The optimal molar ratio should be determined empirically.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.[3]

-

-

Quenching (Optional):

-

To quench any unreacted maleimide (B117702) groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.[3]

-

-

Purification:

-

Purify the final conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess unconjugated molecules and quenching reagents.[17]

-

Protocol for Synthesis of a Heterobifunctional Linker (NHS Ester and Maleimide)

This protocol describes a general two-step synthesis for a linker containing an NHS ester and a maleimide group.

Stage 1: Synthesis of N-Maleimidopropionic Acid NHS Ester [18]

-

React maleic anhydride (B1165640) with β-alanine to form a di-acid intermediate.

-

This intermediate is not isolated but is cyclized upon treatment with N-hydroxysuccinimide (NHS) and an activating agent to yield N-maleimidopropionic acid NHS ester.

Stage 2: Coupling with a Spacer [18]

-

The N-maleimidopropionic acid NHS ester is then coupled with a molecule containing a primary amine and a carboxylic acid, such as 6-aminohexanoic acid, to introduce the spacer arm.

-

The resulting product is then treated with an activating agent and NHS to form the final heterobifunctional linker with a maleimide group at one end and an NHS ester at the other.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to heterobifunctional linkers.

Caption: PROTAC-induced protein degradation pathway.

Caption: ADC internalization and payload release mechanism.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 6. chempep.com [chempep.com]

- 7. biopharma.co.uk [biopharma.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. proteochem.com [proteochem.com]

- 17. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Cysteine-Specific Conjugation using Bromoacetamido-PEG3-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern biopharmaceutical development, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and precisely labeled proteins for diagnostic applications. Targeting cysteine residues for conjugation offers a high degree of specificity due to the unique reactivity of the thiol side chain. This document provides a detailed protocol for the conjugation of Bromoacetamido-PEG3-NH-Boc to free cysteine residues on a protein.

The bromoacetamide moiety reacts with the sulfhydryl group of cysteine via an alkylation reaction, forming a stable, irreversible thioether bond.[1][] This linkage is more stable than the thiosuccinimide ether bond formed from maleimide-based conjugation, which can be susceptible to a retro-Michael reaction.[][3] The reaction with bromoacetyl groups is chemoselective for thiols at a pH of 8.0 or higher.[1][4] The PEG3 linker enhances the solubility of the conjugate in aqueous media, and the Boc (tert-butyloxycarbonyl) protecting group offers a latent amine functionality that can be deprotected under acidic conditions for subsequent modifications.[5][6]

This application note will cover the essential steps for successful conjugation, including protein reduction, the conjugation reaction, and purification of the final product, as well as methods for characterization.

Experimental Workflow

The overall process for conjugating this compound to a cysteine-containing protein can be summarized in the following workflow:

References

- 1. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

Application Note: A Step-by-Step Guide for the Boc Deprotection of PEGylated Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules like peptides and PEGylated compounds for drug delivery.[1][2][3][4] Its popularity stems from its stability under various conditions and its clean, acid-labile removal.[2][5] PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, enhances the pharmacokinetic properties of therapeutic agents, such as increasing their circulating half-life and improving solubility.[6][7]

This application note provides a detailed, step-by-step guide for the efficient removal of the Boc protecting group from PEGylated compounds, a critical step in the synthesis of bioconjugates and other advanced drug delivery systems. It covers the reaction protocol, methods for monitoring progress, purification strategies, and troubleshooting common issues.

Principle of Boc Deprotection

The Boc group is removed under acidic conditions through a mechanism known as acidolysis.[8] A strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate.[3][5] This initiates the cleavage of the tert-butyl group as a stable tert-butyl cation, which subsequently can form isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide.[3][5]

Materials and Reagents

-

Starting Material: Boc-protected PEGylated compound

-

Reagents:

-

Dichloromethane (B109758) (DCM), anhydrous[1][8]

-

Triisopropylsilane (B1312306) (TIS) (optional scavenger)[1][8]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1][8]

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[1]

-

Diethyl ether (for precipitation)[8]

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Chromatography supplies (TLC plates, columns, etc.)

-

Analytical instruments (LC-MS, NMR)

-

Experimental Protocols

The overall experimental process involves the deprotection reaction, work-up to isolate the product, and subsequent purification.

This protocol describes the standard procedure using TFA in DCM.[1][8]

-

Dissolution: Dissolve the Boc-protected PEGylated compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.2 M.[8]

-

Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.[1]

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[1][8]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[1][8]

-

Monitoring: Monitor the reaction progress until the starting material is fully consumed (typically 1-2 hours) using an appropriate analytical method (see Protocol 4.2).[1][8]

-

Work-up and Isolation:

-

Evaporation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][8] To remove residual TFA, co-evaporate the residue with toluene (B28343) (repeat 2-3 times).[8] The resulting product is typically the TFA salt of the deprotected amine.

-

Neutralization (Optional): If the free amine is required and the product is organic-soluble, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, and then brine.[1][8] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

-

Precipitation (Alternative): The deprotected PEG-amine salt can sometimes be precipitated by adding a non-polar solvent like cold diethyl ether to the concentrated reaction mixture.[8]

-

Regularly monitoring the reaction is crucial to determine the point of completion and prevent potential degradation from prolonged exposure to acid.

-

Thin-Layer Chromatography (TLC): TLC is a rapid method to qualitatively track the reaction.[8]

-

Spot a small aliquot of the reaction mixture on a TLC plate alongside the starting material.

-

Elute with an appropriate solvent system (e.g., DCM/Methanol).

-

The deprotected amine product is more polar and will typically have a lower Rf value than the Boc-protected starting material.[8]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of reaction completion and purity.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the Boc group's characteristic signal.[8]

-

The tert-butyl protons of the Boc group appear as a prominent singlet at approximately 1.4 ppm.[8]

-

The reaction is complete when this signal is no longer observed.

-

The choice of purification method depends on the properties of the final PEGylated compound.

-

Size-Exclusion Chromatography (SEC): This technique is effective for separating the PEGylated product from smaller molecular weight impurities and unreacted reagents.[10][] It is particularly useful for removing hydrolyzed PEG fragments.[]

-

Ion-Exchange Chromatography (IEX): IEX is a powerful method for purifying PEGylated proteins and other charged compounds.[6][7][10] It separates molecules based on differences in surface charge. Since PEGylation can shield charges on the protein surface, IEX can effectively separate species with different degrees of PEGylation.[10][] Cation-exchange chromatography is commonly used.[6][12]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can be a useful supplementary tool to IEX for achieving high purity.[7][]

Data Presentation: Reaction Conditions and Monitoring

The following tables summarize key quantitative and qualitative data for planning and executing the deprotection reaction.

Table 1: Comparative Analysis of Acidic Conditions for Boc Deprotection

| Reagent/Solvent | Concentration | Typical Time | Temperature | Notes | Purity Outcome |

|---|---|---|---|---|---|

| TFA / DCM | 20-50% (v/v) | 1-2 hours | 0°C to RT | Most common method; efficient and reliable.[1][8] | Generally high purity.[1] |

| TFA / DCM | 50-55% (v/v) | 5-30 min | RT | Often used in solid-phase peptide synthesis; can be faster.[1][13][14] | Can result in higher purity than 100% TFA due to better resin swelling.[14] |

| 4M HCl in 1,4-Dioxane | 4 M | 1-4 hours | RT | An alternative to TFA; useful if TFA is incompatible with the substrate.[8][13] | Effective, comparable results to TFA/DCM.[13] |

| Oxalyl Chloride / Methanol | 3 equivalents | 1-4 hours | RT | A milder, non-TFA alternative for sensitive substrates.[2] | High yields reported for various substrates.[2] |

Table 2: Summary of Analytical Methods for Reaction Monitoring

| Method | Principle | Key Observation for Completion | Advantages | Limitations |

|---|---|---|---|---|

| TLC | Separation by polarity | Disappearance of starting material spot and appearance of a new, lower Rf product spot.[8] | Fast, simple, inexpensive. | Qualitative only; may not resolve closely related species. |

| LC-MS | Separation by chromatography coupled with mass detection | Disappearance of the mass peak for the Boc-protected starting material and appearance of the product mass peak.[8] | Highly accurate, quantitative, provides mass confirmation.[8] | Requires specialized equipment; slower than TLC. |

| ¹H NMR | Nuclear magnetic resonance spectroscopy | Disappearance of the singlet signal for the Boc group's tert-butyl protons at ~1.4 ppm.[8] | Provides structural information; definitive confirmation of Boc removal.[8] | Requires high sample concentration; not suitable for real-time monitoring. |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Deprotection | - Insufficient acid strength or concentration.[8]- Inadequate reaction time or temperature.[8]- Steric hindrance from the PEG chain.[8]- Poor solubility of the substrate.[8] | - Increase the concentration of TFA (e.g., from 20% to 50%).[8]- Extend the reaction time and continue to monitor.[8]- Consider a stronger acid system like 4M HCl in dioxane.[8] |

| Side Product Formation | - Alkylation of nucleophilic sites (e.g., Trp, Met) by the released t-butyl cation.[9] | - Add a scavenger like triisopropylsilane (TIS) or thioanisole (B89551) to the reaction mixture.[1][8][9] |

| Difficulty Removing TFA | - TFA has a relatively high boiling point (72.4°C) and forms azeotropes. | - Co-evaporate the residue with a higher boiling point solvent like toluene multiple times under reduced pressure.[1][8] |

| Low Yield After Purification | - Product loss during aqueous work-up (if the product is water-soluble).- Inefficient precipitation. | - For water-soluble products, avoid aqueous washes and consider purification by ion-exchange chromatography or SEC.[8][10]- Optimize the precipitation solvent and conditions (e.g., temperature, volume). |

References

- 1. benchchem.com [benchchem.com]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bromoacetamido-PEG3-NH-Boc in Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Bromoacetamido-PEG3-NH-Boc is a heterobifunctional linker that offers several advantages in ADC development. The bromoacetamide group facilitates a stable, covalent thioether bond with cysteine residues on the antibody, while the Boc-protected amine allows for a controlled, sequential conjugation of the cytotoxic payload. The integrated polyethylene (B3416737) glycol (PEG3) spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of ADCs.

Key Applications

-

Cysteine-Specific Conjugation: The bromoacetamide moiety reacts specifically with the thiol groups of cysteine residues, which can be made available through the reduction of interchain disulfide bonds in the antibody's hinge region. This allows for a degree of control over the conjugation site and the resulting drug-to-antibody ratio (DAR).

-

Enhanced Pharmacokinetics: The hydrophilic PEG3 spacer can improve the pharmacokinetic profile of the ADC by increasing its hydrodynamic size, which reduces renal clearance and extends its half-life in circulation.[4][5]

-

Improved Solubility and Stability: The PEG linker can help to mitigate the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall stability and manufacturability of the ADC.[1][6]

-

Controlled Drug Loading: The Boc-protected amine enables a two-step conjugation strategy. The payload is first attached to the linker, and after purification, the drug-linker complex is conjugated to the antibody. This allows for better control over the final product and simplifies purification.

Data Presentation

The following tables provide illustrative quantitative data for ADCs developed using PEGylated linkers with cysteine-conjugation chemistry. While specific data for this compound is not publicly available, these values represent typical results obtained in ADC development and can serve as a benchmark for experimental design.

Table 1: Drug-to-Antibody Ratio (DAR) Determination

| Analytical Method | Information Provided | Typical Resolution | Sample Requirement | Throughput |

| Hydrophobic Interaction Chromatography (HIC) | Average DAR and distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4) | High | Low (µg) | Medium |

| Reversed-Phase HPLC (RP-HPLC) | Average DAR and distribution of drug-loaded light and heavy chains | Very High | Low (µg) | Medium |

| Mass Spectrometry (MS) | Precise mass of ADC species, confirming DAR and identifying modifications | Highest | Low (µg) | Low |

| UV-Vis Spectroscopy | Average DAR only | Low | Medium (mg) | High |

Table 2: Illustrative In Vitro Cytotoxicity Data

| Cell Line | Target Antigen Expression | ADC Construct (Illustrative) | IC₅₀ (nM) |

| BT-474 | High | Anti-HER2-PEG-Payload | 0.5 - 5 |

| SK-BR-3 | High | Anti-HER2-PEG-Payload | 1 - 10 |

| MDA-MB-231 | Low/Negative | Anti-HER2-PEG-Payload | >1000 |

| MCF-7 | Low/Negative | Anti-HER2-PEG-Payload | >1000 |

IC₅₀ values are highly dependent on the payload, antibody, and cell line.

Table 3: Illustrative Pharmacokinetic Parameters in a Murine Model

| ADC Construct (Illustrative) | Half-life (t₁/₂) (hours) | Area Under the Curve (AUC) (µg·h/mL) | Clearance (CL) (mL/h/kg) |

| Naked Antibody | 250 - 350 | 15000 - 20000 | 0.2 - 0.4 |

| ADC with Hydrophobic Linker | 100 - 150 | 5000 - 8000 | 0.8 - 1.5 |

| ADC with PEGylated Linker | 180 - 250 | 10000 - 15000 | 0.4 - 0.7 |

Pharmacokinetic parameters can vary significantly based on the antibody, payload, linker, and animal model.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of an ADC using this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine, which is then ready for conjugation to a payload.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10-20 mg/mL).

-

Add an equal volume of TFA to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Neutralize the residue by adding saturated NaHCO₃ solution until the pH is basic.

-

Extract the deprotected linker with DCM (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected linker.

Protocol 2: Conjugation of a Carboxylic Acid-Containing Payload to the Deprotected Linker

This protocol details the formation of an amide bond between the free amine of the deprotected linker and a carboxylic acid group on the cytotoxic payload.

Materials:

-

Deprotected Bromoacetamido-PEG3-NH₂

-

Carboxylic acid-containing payload

-

Anhydrous Dimethylformamide (DMF)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N-Hydroxysuccinimide (NHS) or N,N-Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC for purification

Procedure:

-

Dissolve the carboxylic acid-containing payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add DCC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester. If using HATU, dissolve the payload and HATU (1.2 equivalents) in DMF and add DIPEA (2 equivalents), stirring for 15 minutes.

-

In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF.

-

Add the activated payload solution to the linker solution and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the drug-linker conjugate by preparative reverse-phase HPLC.

Protocol 3: Antibody Reduction and Conjugation

This protocol describes the reduction of the antibody's interchain disulfide bonds followed by conjugation with the bromoacetamido-activated drug-linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Drug-linker conjugate from Protocol 2

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Antibody Reduction:

-

Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.

-

Add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

-

-

Purification of Reduced Antibody (Optional but Recommended):

-

Remove excess TCEP using a desalting column or SEC, eluting with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

-

-

Conjugation:

-

Dissolve the drug-linker conjugate in a minimal amount of anhydrous DMSO to create a stock solution (e.g., 10 mM).

-

Add the drug-linker stock solution to the reduced antibody solution at a molar ratio of 5-10 moles of linker per mole of antibody. The final concentration of DMSO in the reaction mixture should be below 10%.

-

Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

-

-

Quenching (Optional):

-

To cap any unreacted thiol groups, add a 20-fold molar excess of N-acetyl-L-cysteine and incubate for 30 minutes.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted drug-linker and other small molecules using an SEC column equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the purified ADC.

-

-

Characterization:

-

Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

-

Determine the drug-to-antibody ratio (DAR) using techniques such as HIC, RP-HPLC, or MS.

-

Assess the purity and aggregation state of the ADC by SEC.

-

Visualization of Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes in ADC development and function.

Caption: Experimental workflow for ADC synthesis.

Caption: General mechanism of action for an ADC.

References

- 1. adcreview.com [adcreview.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. purepeg.com [purepeg.com]

- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [research.unipd.it]

Application Notes and Protocols for Labeling Peptides with Bromoacetamido-PEG3-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the covalent labeling of peptides with Bromoacetamido-PEG3-NH-Boc. This reagent is a valuable tool for introducing a PEGylated linker with a protected amine functionality onto peptides, enabling further conjugation or modification. The bromoacetamide group specifically reacts with the thiol group of cysteine residues to form a stable thioether bond.

Reaction Principle

The labeling reaction involves a nucleophilic substitution where the deprotonated thiol (thiolate) of a cysteine residue attacks the carbon atom of the bromoacetyl group, displacing the bromide ion. This results in the formation of a stable carbon-sulfur (thioether) bond. The reaction is highly specific for cysteine residues under controlled pH conditions.

Key Reaction Parameters

The efficiency of the labeling reaction is influenced by several critical parameters, including pH, the molar ratio of reactants, temperature, and reaction time. Optimization of these parameters is crucial for achieving high labeling efficiency and minimizing side reactions.

Data Summary of Reaction Conditions

The following table summarizes the typical reaction conditions and their impact on the labeling efficiency of peptides with bromoacetamide reagents. While specific data for this compound is limited in publicly available literature, the data presented below is based on the well-established reactivity of bromoacetamide with cysteine-containing peptides and provides a strong starting point for optimization.

| Parameter | Recommended Range | Typical Condition | Expected Outcome |

| pH | 7.0 - 9.0 | 8.0 | Higher pH deprotonates the thiol group of cysteine (pKa ~8.5), increasing its nucleophilicity and reaction rate. At pH > 9.0, the risk of side reactions with other nucleophilic residues like lysine (B10760008) increases. |

| Molar Ratio (Reagent:Peptide) | 5:1 to 50:1 | 20:1 | A molar excess of the labeling reagent drives the reaction to completion. The optimal ratio depends on the peptide concentration and the number of cysteine residues. |

| Temperature (°C) | 4 - 37 | 25 (Room Temperature) | The reaction can be performed at room temperature for convenience. Lower temperatures (4°C) can be used for longer incubation times to minimize potential degradation of sensitive peptides. |

| Reaction Time | 30 min - 24 h | 2 hours | The reaction is typically complete within a few hours at room temperature. The progress can be monitored by HPLC to determine the optimal time. |

| Peptide Concentration | 0.1 - 10 mg/mL | 1 mg/mL | Higher peptide concentrations can increase the reaction rate but may also lead to aggregation. The optimal concentration is peptide-dependent. |

Experimental Protocols

Protocol 1: General Procedure for Labeling a Cysteine-Containing Peptide

This protocol provides a step-by-step guide for the labeling of a peptide containing a single cysteine residue with this compound.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

-

Quenching Solution: 1 M 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT) in water

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., RP-HPLC with a C18 column)

-

Mass spectrometer for analysis

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1 mg/mL. If the peptide has disulfide bonds, it must be reduced prior to labeling using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and purified.

-

Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

-

Labeling Reaction: Add the desired molar excess of the this compound stock solution to the peptide solution. Vortex briefly to mix.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle agitation. Protect the reaction from light if the peptide or linker is light-sensitive.

-

Quenching the Reaction: To stop the reaction, add a quenching solution (e.g., 2-mercaptoethanol to a final concentration of 10-20 mM) to react with any unreacted bromoacetamide reagent. Incubate for an additional 30 minutes at room temperature.

-

Purification: Purify the labeled peptide from excess reagent and unreacted peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) is commonly used for elution.

-

Analysis and Characterization: Collect the fractions containing the labeled peptide and confirm the molecular weight of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The purity of the labeled peptide can be assessed by analytical RP-HPLC.[1]

Protocol 2: Monitoring Reaction Progress by HPLC

To optimize the reaction time, it is recommended to monitor the progress of the conjugation.

Procedure:

-

Set up the labeling reaction as described in Protocol 1.

-

At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding the quenching solution.

-

Analyze the quenched aliquot by RP-HPLC.

-

Monitor the decrease in the peak corresponding to the unlabeled peptide and the increase in the peak corresponding to the labeled peptide over time. The reaction is complete when the peak area of the unlabeled peptide no longer decreases.

Visualizations

Experimental Workflow for Peptide Labeling

Caption: Workflow for labeling a cysteine-containing peptide.

Signaling Pathway Application: Investigating GPCR-Ligand Interactions

PEGylated peptides are often used to improve the pharmacokinetic properties of peptide-based drugs, many of which target G-protein coupled receptors (GPCRs). A labeled peptide can be used to study ligand binding, receptor internalization, and downstream signaling.

Caption: GPCR signaling pathway activated by a peptide ligand.

References

Application Notes and Protocols: Purification of Bromoacetamido-PEG3-NH-Boc Conjugates

Introduction

Bromoacetamido-PEG3-NH-Boc is a heterobifunctional linker widely used in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] This linker contains three key components: a bromoacetamido group for covalent modification of thiol or amine residues, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility, and a Boc-protected amine for subsequent conjugation after deprotection.[4][5]

Achieving high purity of the this compound linker is critical for successful and reproducible downstream conjugation reactions. Impurities, such as unreacted starting materials or side-products, can lead to low yields, complex product mixtures, and challenges in the characterization of the final bioconjugate. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques.

Purification Strategies Overview

The purification of this compound typically involves separating the target molecule from non-polar and highly polar impurities. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The most common and effective techniques are Flash Column Chromatography and Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A preliminary liquid-liquid extraction can also be beneficial for removing bulk impurities.

A general workflow for the purification process is outlined below.

References

Application Notes and Protocols for the Characterization of Bromoacetamido-PEG3-NH-Boc Labeled Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent modification of proteins with linker molecules is a cornerstone of modern biopharmaceutical development, enabling the creation of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The Bromoacetamido-PEG3-NH-Boc linker is a heterobifunctional reagent designed for such applications. Its bromoacetamido group allows for covalent attachment to thiol groups of cysteine residues, while the Boc-protected amine provides a latent functional group for subsequent conjugation after a deprotection step.

Robust analytical characterization is critical to ensure the quality, consistency, and efficacy of the resulting bioconjugate. This document provides detailed protocols and application notes for a suite of analytical methods to characterize proteins labeled with this compound at various stages of the conjugation and deprotection process.

Overall Experimental Workflow

The general workflow for labeling and characterizing a protein with this compound involves several key stages. Initially, the target protein is reacted with the labeling reagent. The resulting Boc-protected conjugate is then purified and extensively characterized to confirm successful labeling and assess purity. Following characterization, the Boc protecting group is removed to expose a primary amine, which is then ready for subsequent conjugation steps.

Figure 1: Overall workflow for protein labeling and characterization.

Key Analytical Techniques & Data Summary

A multi-faceted analytical approach is required to fully characterize the labeled protein. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary techniques employed. The following table summarizes the expected outcomes from each method when analyzing the native (unlabeled) protein, the Boc-protected conjugate, and the final deprotected protein.

| Analytical Method | Analyte | Parameter Measured | Expected Result | Purpose |

| RP-HPLC | Native Protein | Retention Time (t_R) | Baseline t_R | Reference |

| Boc-Labeled Protein | Retention Time (t_R) | Increased t_R vs. Native | Confirm successful labeling; Assess purity | |

| Deprotected Protein | Retention Time (t_R) | Slightly decreased t_R vs. Boc-Labeled | Confirm Boc removal | |

| SEC-HPLC | Native Protein | Elution Volume (V_e) | Baseline V_e | Assess aggregation state |

| Labeled Protein | Elution Volume (V_e) | Similar V_e to Native | Monitor for aggregation post-labeling | |

| Intact Mass (ESI-MS) | Native Protein | Molecular Weight (MW) | Expected MW | Reference |

| Boc-Labeled Protein | Molecular Weight (MW) | MW_Native + 412.3 Da | Confirm covalent modification | |

| Deprotected Protein | Molecular Weight (MW) | MW_Boc-Labeled - 100.1 Da | Confirm Boc removal | |

| Peptide Mapping (LC-MS/MS) | Labeled Protein | Mass of Tryptic Peptides | Mass shift of +312.2 Da on a specific peptide | Identify site of modification |

| HIC | Native Protein | Retention Time (t_R) | Baseline t_R | Reference for surface hydrophobicity |

| Labeled Protein | Retention Time (t_R) | Increased t_R vs. Native | Characterize change in hydrophobicity |